N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1775331-60-6
VCID: VC5988411
InChI: InChI=1S/C16H17F3N4OS/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24)
SMILES: CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CSC=C3)C(F)(F)F
Molecular Formula: C16H17F3N4OS
Molecular Weight: 370.39

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide

CAS No.: 1775331-60-6

Cat. No.: VC5988411

Molecular Formula: C16H17F3N4OS

Molecular Weight: 370.39

* For research use only. Not for human or veterinary use.

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide - 1775331-60-6

Specification

CAS No. 1775331-60-6
Molecular Formula C16H17F3N4OS
Molecular Weight 370.39
IUPAC Name N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H17F3N4OS/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24)
Standard InChI Key WIDMWMFBBJREFN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CSC=C3)C(F)(F)F

Introduction

Structural Features and Molecular Design

Core Architecture

The compound’s architecture combines three distinct heterocyclic systems:

  • Pyrimidine Ring: A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group serves as the central scaffold. The trifluoromethyl (-CF3_3) substituent at position 6 enhances electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets in biological targets .

  • Piperidine Spacer: A piperidin-4-yl group bridges the pyrimidine and thiophene moieties. The nitrogen atom at position 1 of the piperidine ring enables conformational flexibility, which may optimize target engagement .

  • Thiophene-3-Carboxamide: The terminal thiophene ring, substituted with a carboxamide group at position 3, introduces hydrogen-bonding capabilities and aromatic stacking potential .

Key Functional Groups

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, as evidenced by its prevalence in FDA-approved drugs .

  • Carboxamide Linkage: Facilitates hydrogen bonding with biological targets, a feature shared with kinase inhibitors and GPCR modulators .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide involves multi-step reactions, as inferred from analogous compounds :

  • Pyrimidine Intermediate Preparation:

    • Condensation of methyl acetoacetate with trifluoromethyl acetamidine yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

    • Chlorination using POCl3_3 converts the hydroxyl group to a chloro substituent.

  • Piperidine Coupling:

    • Nucleophilic substitution of the chloro-pyrimidine with piperidin-4-amine under basic conditions (e.g., K2_2CO3_3) forms the piperidine-pyrimidine intermediate .

  • Thiophene-3-Carboxamide Attachment:

    • Activation of thiophene-3-carboxylic acid using HATU or EDC/HOBt, followed by coupling with the piperidine intermediate, affords the final product .

Reaction Optimization

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

  • Temperature Control: Reactions typically proceed at 80–100°C to balance yield and byproduct formation .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Molecular Weight370.39 g/mol
logP~3.45 (estimated)
Solubility (Water)<1 mg/mL (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area45.3 Ų

Stability Considerations:

  • The trifluoromethyl group reduces susceptibility to oxidative metabolism .

  • The carboxamide linkage may hydrolyze under strongly acidic or basic conditions.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct biological data for this compound is limited, structural analogs suggest potential activity against:

  • Kinase Inhibitors:

    • Pyrimidine derivatives are prevalent in JAK1 and BTK inhibitors . The trifluoromethyl group may enhance ATP-binding pocket interactions .

  • GPCR Modulators:

    • Piperidine-thiophene hybrids have shown affinity for serotonin and dopamine receptors .

Structure-Activity Relationship (SAR)

  • Pyrimidine Substitutions: Methyl and trifluoromethyl groups optimize steric and electronic complementarity with kinase targets .

  • Piperidine Flexibility: The spacer’s conformation influences binding kinetics; rigid analogs show reduced activity.

CompoundTargetIC50_{50} (nM)logP
N-{1-[2-Methyl-6-(CF3_3)Pyrimidin-4-Yl]Piperidin-4-Yl}Thiophene-3-CarboxamideHypothesized JAK1N/A~3.45
N-{1-[2-Methyl-6-(CF3_3)Pyrimidin-4-Yl]Piperidin-4-Yl}Benzamide Kinase X1203.46

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Pharmacokinetics: No data on bioavailability or half-life .

  • Toxicity Profile: Cytotoxicity and off-target effects remain uncharacterized.

Recommended Studies

  • High-Throughput Screening: Identify primary targets across kinase and receptor panels.

  • Metabolite Identification: Assess stability in liver microsomes.

  • Co-crystallization: Resolve binding modes with candidate proteins.

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